molecular formula C7H11N3O2S B13808105 ethyl 2-amino-5-methyl-4H-1,3,4-thiadiazine-6-carboxylate

ethyl 2-amino-5-methyl-4H-1,3,4-thiadiazine-6-carboxylate

Cat. No.: B13808105
M. Wt: 201.25 g/mol
InChI Key: AXTGIMKUNBHZEP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-methyl-4H-1,3,4-thiadiazine-6-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

The synthesis of ethyl 2-amino-5-methyl-4H-1,3,4-thiadiazine-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of thiosemicarbazide derivatives with ethyl acetoacetate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol, and the product is purified by recrystallization .

Chemical Reactions Analysis

Ethyl 2-amino-5-methyl-4H-1,3,4-thiadiazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of various derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-methyl-4H-1,3,4-thiadiazine-6-carboxylate involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In the case of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways .

Comparison with Similar Compounds

Ethyl 2-amino-5-methyl-4H-1,3,4-thiadiazine-6-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

ethyl 2-amino-5-methyl-4H-1,3,4-thiadiazine-6-carboxylate

InChI

InChI=1S/C7H11N3O2S/c1-3-12-6(11)5-4(2)9-10-7(8)13-5/h9H,3H2,1-2H3,(H2,8,10)

InChI Key

AXTGIMKUNBHZEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C(S1)N)C

Origin of Product

United States

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